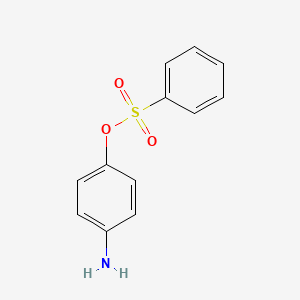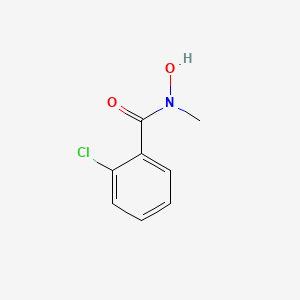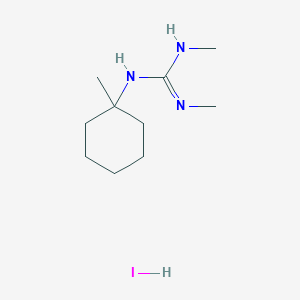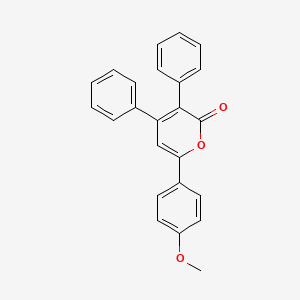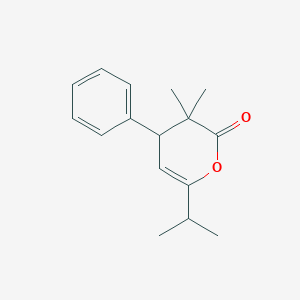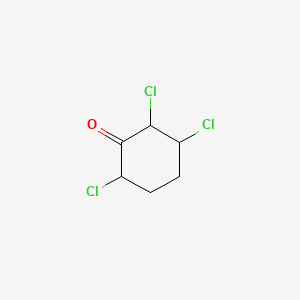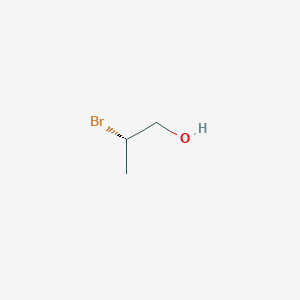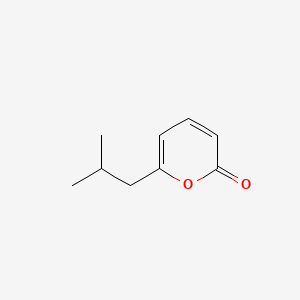
2H-Pyran-2-one, 6-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 6-(2-methylpropyl)-: is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a carbonyl group This compound is a derivative of 2H-pyran-2-one, where the 6-position is substituted with a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One common method to synthesize 2H-pyran-2-one derivatives involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine or pyridine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo intramolecular cyclization to form the pyranone ring. For example, the reaction of 3-oxo esters with aldehydes under acidic or basic conditions can lead to the formation of pyran-2-one derivatives.
Industrial Production Methods: Industrial production of 2H-pyran-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 2H-Pyran-2-one derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 2H-Pyran-2-one derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, these compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used as probes to study enzyme mechanisms and interactions.
Medicine: Some derivatives of 2H-pyran-2-one have shown promise as therapeutic agents. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2H-pyran-2-one derivatives are used in the production of fragrances, flavors, and agrochemicals. Their unique chemical properties make them valuable in the formulation of various products.
作用機序
The mechanism of action of 2H-pyran-2-one derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects.
類似化合物との比較
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom. It is used as a protecting group in organic synthesis.
4H-Pyran-4-one: Another isomer of pyranone with the carbonyl group at the 4-position.
2H-Chromene: A fused ring system containing a benzene ring and a pyran ring.
Uniqueness: 2H-Pyran-2-one, 6-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57058-18-1 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
InChIキー |
ROBFQISDEMTEAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


